Thionyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

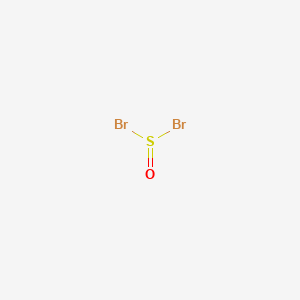

Structure

3D Structure

Properties

InChI |

InChI=1S/Br2OS/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXJVQOXRXOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOBr2, Br2OS | |

| Record name | Thionyl bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060143 | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |

| Record name | Thionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-16-4 | |

| Record name | Thionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6CU78B13T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thionyl Bromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl bromide (SOBr₂) is a reactive inorganic compound that serves as a valuable reagent in organic synthesis, particularly for the bromination of alcohols and carboxylic acids.[1][2] Its utility in the preparation of alkyl and acyl bromides makes it a significant tool in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an in-depth overview of this compound, including its chemical and physical properties, safety and handling procedures, and its applications in organic synthesis, complete with experimental protocols and mechanistic diagrams.

Core Properties of this compound

This compound is a colorless to orange-yellow liquid with a pungent odor.[1][3][4] It is sensitive to moisture and light and reacts violently with water, producing sulfur dioxide and hydrogen bromide.[1][3]

Identifiers and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 507-16-4 | [1][2][5] |

| Molecular Formula | SOBr₂ | [1][2][5] |

| Molecular Weight | 207.87 g/mol | [2][3][5] |

| Appearance | Colorless to orange-yellow liquid | [1][3][4] |

| Density | 2.683 g/mL at 25 °C | [2][3][5] |

| Melting Point | -52 °C | [2][3][5] |

| Boiling Point | 48 °C at 20 mmHg 138 °C at 773 mmHg (with some decomposition) | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.675 | [2][3] |

| Vapor Pressure | 10 mmHg at 31 °C | [2][3] |

Solubility and Reactivity

| Property | Description | Citations |

| Water Solubility | Decomposes violently, hydrolyzing to sulfur dioxide (SO₂) and hydrogen bromide (HBr). | [1][3][6] |

| Solvent Solubility | Miscible with benzene, toluene, ether, chloroform, and carbon tetrachloride. | [3][4] |

| Stability | Less stable than its chloride analog, thionyl chloride. It slowly decomposes upon standing.[4][6] It is also sensitive to moisture and light.[3] | |

| Reactivity with Bases | Stoichiometric bases can be problematic as they can cause decomposition of this compound to tribromide, sulfur dioxide, and sulfur. | [6] |

Safety and Handling

This compound is a hazardous and corrosive chemical that requires strict safety protocols.[1][7] It is harmful if inhaled, swallowed, or absorbed through the skin and causes severe skin burns and eye damage.[7][8]

Hazard Information

| Hazard Statement | GHS Classification |

| H312 + H332 | Harmful in contact with skin and if inhaled. |

| H314 | Causes severe skin burns and eye damage. |

| EUH014 | Reacts violently with water. |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage: this compound should be handled in a chemical fume hood.[7] It is crucial to prevent contact with water.[7] Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, such as nitrogen.[1][7] Recommended storage temperature is 2-8°C.[2][3]

Applications in Organic Synthesis

The primary application of this compound is the conversion of alcohols to alkyl bromides and carboxylic acids to acyl bromides.[1][6] This transformation is a fundamental step in many synthetic pathways.

Conversion of Alcohols to Alkyl Bromides

This compound is an effective reagent for the synthesis of alkyl bromides from primary and secondary alcohols.[6][9] The reaction mechanism can proceed through either an Sₙ2 or Sₙi pathway, depending on the reaction conditions.

The reaction of an alcohol with this compound begins with the formation of an alkyl bromosulfite intermediate. The subsequent step determines the stereochemical outcome.

-

Sₙi (Substitution Nucleophilic internal): In the absence of a base, the reaction can proceed via an Sₙi mechanism, which results in the retention of stereochemistry.[10][11] The bromide from the bromosulfite group attacks the carbon from the same face as the leaving group.

-

Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the mechanism shifts to a standard Sₙ2 pathway, leading to an inversion of stereochemistry.[10][11] The base reacts with the intermediate, displacing a bromide ion, which then attacks the carbon from the backside.

Caption: General reaction pathways for the conversion of alcohols to alkyl bromides using this compound.

The Sₙi mechanism involves the formation of an intimate ion pair, which facilitates the internal delivery of the bromide nucleophile.

Caption: Stepwise workflow of the Sₙi mechanism for alcohol bromination.

Experimental Protocols

Preparation of an Alkyl Bromide from a Primary Alcohol

The following is a representative protocol for the conversion of a primary alcohol to its corresponding alkyl bromide using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or diethyl ether as solvent

-

(Optional) Pyridine for Sₙ2 reaction (1.1 - 1.5 eq)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary alcohol and anhydrous solvent.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of this compound: this compound is added dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes. The reaction is exothermic, and the temperature should be maintained at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

The reaction mixture is carefully poured into ice-cold water to quench the excess this compound.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude alkyl bromide can be purified by distillation or column chromatography.

Caption: Experimental workflow for the synthesis of an alkyl bromide from an alcohol.

Conclusion

This compound is a potent but hazardous reagent that is highly effective for the synthesis of alkyl and acyl bromides. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and successful application in the laboratory. The choice of reaction conditions, particularly the presence or absence of a base, allows for control over the stereochemical outcome of the bromination of chiral alcohols. This makes this compound a versatile tool for synthetic chemists in research and development.

References

- 1. Buy this compound | 507-16-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic chemistry - Can this compound produce alkyl bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SNi - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of thionyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionyl bromide (SOBr₂) is a reactive inorganic compound that serves as a valuable reagent in organic synthesis, primarily for the conversion of alcohols and carboxylic acids to their corresponding brominated analogues. Though less stable and not as widely used as its chloride counterpart, thionyl chloride (SOCl₂), this compound offers a distinct reactivity profile for specific synthetic transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety and handling considerations.

Physical Properties

This compound is a colorless to orange-yellow liquid with a pungent odor.[1][2] It is sensitive to moisture and light and will slowly decompose upon standing.[3][4] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | SOBr₂ | [5] |

| Molar Mass | 207.87 g/mol | [5] |

| Appearance | Colorless to orange-yellow liquid | [5][6] |

| Density | 2.688 g/mL at 25 °C | [4] |

| Melting Point | -52 °C | [4] |

| Boiling Point | 48 °C at 20 mmHg138 °C (with decomposition) at 1 atm | [4][6] |

| Refractive Index (n²⁰/D) | 1.675 | [7] |

| Vapor Pressure | 10 mmHg at 31 °C | [7] |

| Solubility | Decomposes in water. Soluble in benzene, toluene, ether, chloroform, and carbon tetrachloride. | [4][6] |

Chemical Properties and Reactivity

This compound is a versatile brominating agent, though its reactivity is tempered by its relative instability compared to thionyl chloride.

Decomposition

This compound is less stable than thionyl chloride and can slowly decompose into sulfur dioxide (SO₂), bromine (Br₂), and disulfur dibromide (S₂Br₂).[4] This decomposition is accelerated by heat and light. At temperatures approaching its atmospheric boiling point, significant decomposition occurs.[4]

Hydrolysis

This compound reacts vigorously and hydrolyzes readily in the presence of water or moist air to produce toxic and corrosive fumes of sulfur dioxide and hydrogen bromide.[2][4]

Reaction: SOBr₂ + H₂O → SO₂ + 2HBr

Reactions with Alcohols

This compound is used to convert primary and secondary alcohols to alkyl bromides.[4][8] The reaction typically proceeds via an Sₙ2-like mechanism, which results in an inversion of stereochemistry at the reacting carbon center.[3][9] The use of a base like pyridine is generally avoided as it can form unreactive salts with this compound.[10]

Reactions with Carboxylic Acids

Analogous to the action of thionyl chloride, this compound converts carboxylic acids into acyl bromides (acid bromides).[4] These are highly reactive intermediates valuable in organic synthesis. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen bromide, which helps to drive the reaction to completion.[11]

Experimental Protocols

Safety Precaution: All manipulations involving this compound must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. The reagent is corrosive and reacts violently with water.

Synthesis of this compound

This compound is typically prepared by the reaction of thionyl chloride with hydrogen bromide.[4]

-

Reaction: SOCl₂ + 2HBr → SOBr₂ + 2HCl

-

Procedure:

-

In a round-bottom flask equipped with a gas inlet tube and a reflux condenser, place a measured amount of thionyl chloride (SOCl₂).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen bromide (HBr) gas through the cooled thionyl chloride with constant stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Continue the addition of HBr for approximately 12 hours to ensure the reaction goes to completion.[6]

-

After the reaction period, the resulting mixture is purified by fractional distillation under reduced pressure to yield pure this compound.[6] The boiling point at 20 mmHg is approximately 48 °C.[4]

-

Caption: Synthesis of this compound from thionyl chloride.

Conversion of an Alcohol to an Alkyl Bromide

This protocol is an example of the bromination of a primary or secondary alcohol.

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.5 equivalents).[5]

-

Slowly add this compound (SOBr₂) (approximately 1.3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 14 hours) until the reaction is complete (monitored by TLC or GC).[5]

-

Upon completion, the reaction is carefully quenched by the addition of a cold, inert solvent like ether.[5]

-

The mixture is then washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkyl bromide, which can be further purified by distillation or chromatography.

-

Caption: Reaction mechanism for alcohol bromination.

Conversion of a Carboxylic Acid to an Acyl Bromide

The conversion of carboxylic acids to acyl bromides with this compound is analogous to the well-established reaction with thionyl chloride.[4][11]

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize the HBr gas produced), place the carboxylic acid (1.0 equivalent).

-

Add an excess of this compound (SOBr₂) (e.g., 2.0 equivalents). A solvent such as anhydrous toluene or dichloromethane can be used, or the reaction can be run neat.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HBr).

-

After the reaction is complete, the excess this compound and solvent can be removed by distillation, often under reduced pressure.

-

The resulting crude acyl bromide can be purified by fractional distillation under vacuum.

-

Caption: Reaction mechanism for acyl bromide formation.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.

-

Hazards: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Reactivity: It reacts violently with water, releasing toxic gases.

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from water and moisture.[7] The container should be tightly sealed. It is often stored under an inert atmosphere (e.g., nitrogen).

Conclusion

This compound is a potent reagent for the synthesis of alkyl and acyl bromides. While its instability and reactivity with water necessitate careful handling, its ability to facilitate these transformations under relatively mild conditions makes it a useful tool in the synthetic chemist's arsenal. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this compound in a research and development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [commonorganicchemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US2979383A - Preparation of inorganic sulfur bromides - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Thionyl Bromide (SOBr₂): A Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionyl bromide (SOBr₂) is an inorganic compound and a valuable, albeit less common, brominating agent in organic synthesis. Its reactivity and utility are intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. This technical guide provides a comprehensive examination of the molecular structure, bonding, and key spectroscopic properties of this compound. It integrates theoretical models, such as VSEPR and molecular orbital theory, with spectroscopic data. Detailed experimental protocols for the structural determination of gaseous molecules are provided, and all quantitative data are summarized for clarity.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound is fundamental to its chemical behavior. The molecule adopts a distinct pyramidal shape governed by the principles of valence shell electron pair repulsion (VSEPR) theory.

VSEPR Theory and Molecular Shape

The molecular geometry of this compound can be predicted by identifying the central atom and counting the electron domains surrounding it.

-

Central Atom : Sulfur (S) is the central atom, being the least electronegative element besides bromine.

-

Valence Electrons : The total number of valence electrons is 26 (6 from Sulfur, 6 from Oxygen, and 7 from each of the two Bromine atoms).

-

Lewis Structure : The most stable Lewis structure features the sulfur atom forming a double bond with the oxygen atom, single bonds with the two bromine atoms, and possessing one lone pair of electrons. This arrangement minimizes formal charges on all atoms.[1][2]

-

Electron Domains : The central sulfur atom has four electron domains: one S=O double bond, two S-Br single bonds, and one non-bonding lone pair. In VSEPR theory, a multiple bond is treated as a single electron domain.

-

Prediction : With four electron domains, the electron geometry is tetrahedral. However, one domain is a lone pair, which exerts greater repulsion than bonding pairs. This results in a molecular geometry described as trigonal pyramidal .[3] This shape is analogous to that of ammonia (NH₃) and the more common thionyl chloride (SOCl₂).

Quantitative Structural Parameters

For comparison, the experimentally determined structural parameters for the analogous molecule, thionyl chloride (SOCl₂), are also provided.

| Parameter | Molecule | Value (Theoretical/Experimental) | Method |

| S=O Bond Length | SOBr₂ | ~1.448 Å | DFT (B3LYP) |

| SOCl₂ | 1.443 Å (± 0.006) | Electron Diff. | |

| S-Br/S-Cl Bond Length | SOBr₂ | ~2.271 Å | DFT (B3LYP) |

| SOCl₂ | 2.076 Å (± 0.006) | Electron Diff. | |

| Br-S-Br / Cl-S-Cl Angle | SOBr₂ | ~98.4° | DFT (B3LYP) |

| SOCl₂ | 96.1° (± 0.7) | Electron Diff. | |

| O=S-Br / O=S-Cl Angle | SOBr₂ | ~107.5° | DFT (B3LYP) |

| SOCl₂ | 106.3° (± 0.6) | Electron Diff. | |

| Dipole Moment | SOBr₂ | 1.47 D | Experimental |

Note: Theoretical values for SOBr₂ are representative values obtained from DFT calculations and are presented as the best available estimates in the absence of cited experimental gas-phase data. Experimental data for SOCl₂ is provided for comparative purposes.

Chemical Bonding

Hybridization

Based on the VSEPR model with four electron domains around the central sulfur atom, the hybridization of sulfur in this compound is sp³ . Three of these hybrid orbitals form sigma (σ) bonds (one to oxygen and two to bromine), while the fourth orbital accommodates the non-bonding lone pair.

Molecular Orbitals and Bond Character

The bonding in this compound is a combination of localized sigma bonds and a delocalized pi system.

-

S-Br Bonds : These are sigma (σ) bonds formed from the overlap of an sp³ hybrid orbital on sulfur with a p orbital on each bromine atom.

-

S=O Bond : This consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the overlap of an sp³ hybrid orbital from sulfur and a p orbital from oxygen. The π bond is formed by the sideways overlap of a d orbital from sulfur and a p orbital from oxygen. This S=O double bond is shorter and stronger than the S-Br single bonds.

-

Bond Polarity : The electronegativity difference between sulfur (2.58) and oxygen (3.44) makes the S=O bond highly polar. The S-Br bond is less polar due to the smaller electronegativity difference between sulfur (2.58) and bromine (2.96). The overall trigonal pyramidal geometry and the presence of the lone pair result in a net molecular dipole moment of 1.47 D.[3]

Spectroscopic Characterization

Spectroscopy is the primary experimental tool for probing the structure and bonding of molecules like this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. These frequencies are characteristic of specific bond types (e.g., stretches, bends) and provide a "molecular fingerprint." this compound has Cₛ symmetry and is expected to have 6 fundamental vibrational modes (3N-6, where N=4), all of which are active in both IR and Raman spectroscopy.

| Frequency (cm⁻¹) | Approximate Assignment |

| ~1250 | ν(S=O) stretch |

| ~430 | νₐₛ(S-Br) stretch |

| ~360 | νₛ(S-Br) stretch |

| 279 | δ(O=S-Br) bend |

| 204 | δ(Br-S-Br) scissor |

| ~150 | Rocking/Torsion |

Note: Assignments are based on general trends for thionyl halides and published fundamental frequencies.[4][5] The S=O stretching frequency is typically the highest and most intense.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for its experimental determination.

Caption: Molecular structure of this compound (SOBr₂).

Caption: Workflow for experimental structure determination.

Experimental Protocols

The determination of the precise molecular structure of a gaseous compound like this compound relies on sophisticated physical methods. Below are generalized protocols for the key techniques.

Protocol for Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the vapor phase.

-

Sample Preparation : A high-purity liquid sample of this compound is obtained. The sample is degassed through several freeze-pump-thaw cycles to remove dissolved air.

-

Vacuum System : The diffraction apparatus is evacuated to a high vacuum (e.g., 10⁻⁷ mbar) to ensure the mean free path of electrons is sufficiently long.

-

Sample Introduction : The volatile SOBr₂ sample is introduced into the diffraction chamber through a fine nozzle (approx. 0.2 mm diameter), creating a steady, low-density stream of gas that crosses the electron beam's path. Excess sample is immediately condensed on a cold trap cooled with liquid nitrogen (-196 °C).

-

Electron Beam Generation : A high-energy beam of electrons (e.g., 40-60 keV) is generated from an electron gun, accelerated, and focused onto the gas stream.

-

Data Collection : The electrons are scattered by the electrostatic potential of the atoms in the SOBr₂ molecules. The resulting concentric-ring diffraction pattern is recorded on a detector, which could be a photographic plate or a modern CCD/CMOS sensor. A rotating sector is often placed in front of the detector to compensate for the steep decline in scattering intensity with angle.

-

Data Analysis :

-

The recorded pattern's intensity is digitized and converted into a function of the scattering angle (or momentum transfer, s).

-

The experimental molecular scattering intensity curve is isolated by subtracting the atomic scattering background.

-

A Fourier transform of this curve yields the radial distribution function (RDF), which shows peaks corresponding to the different internuclear distances within the molecule (S=O, S-Br, O...Br, Br...Br).

-

A theoretical model of the molecule's geometry is used to calculate a theoretical RDF. This model is refined using a least-squares fitting procedure until the theoretical and experimental curves match, yielding the final structural parameters.

-

Protocol for Microwave (Rotational) Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for polar molecules, from which extremely accurate molecular structures can be derived.

-

Sample Preparation : A purified sample of this compound is required. The experiment is performed on a low-pressure gaseous sample (typically a few millitorr) to avoid pressure broadening of spectral lines.

-

Instrumentation : The sample is introduced into a long waveguide sample cell within a microwave spectrometer.

-

Data Collection : A tunable source generates microwave radiation, which is swept across a specific frequency range (e.g., 8-40 GHz). This radiation is passed through the sample cell. As the frequency matches a rotational transition of the SOBr₂ molecule, the molecules absorb energy. This absorption is detected by a sensitive detector at the other end of the waveguide.

-

Spectral Analysis :

-

The output is a spectrum of absorption intensity versus frequency. The spectrum will consist of a series of sharp lines, each corresponding to a specific transition between rotational energy levels (J → J+1).

-

The frequencies of these transitions are measured with high precision. For an asymmetric top molecule like SOBr₂, the pattern is complex, and the lines must be assigned to specific quantum number transitions.

-

From the assigned transition frequencies, the three principal rotational constants (A, B, C) of the molecule are determined.

-

-

Structure Determination :

-

The rotational constants are inversely related to the molecule's moments of inertia.

-

To obtain a complete structure, the spectra of isotopically substituted versions of the molecule (e.g., containing ³⁴S, ¹⁸O, or ⁸¹Br) are also measured.

-

The changes in the rotational constants upon isotopic substitution allow for the precise determination of the coordinates of each atom via Kraitchman's equations, from which the bond lengths and angles are calculated with very high accuracy.

-

Conclusion

The this compound molecule possesses a trigonal pyramidal geometry, a consequence of the tetrahedral arrangement of four electron domains around a central sp³-hybridized sulfur atom, one of which is a lone pair. Its structure is defined by a strong, polar S=O double bond and two weaker S-Br single bonds. While detailed experimental gas-phase structural data remains elusive in the common literature, its molecular parameters and vibrational characteristics can be reliably estimated through computational methods and inferred from spectroscopic data. The protocols and data presented herein provide a foundational guide for researchers utilizing or studying this important chemical reagent.

References

Thionyl Bromide: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of thionyl bromide (SOBr₂), a versatile yet highly reactive brominating agent used in various organic synthesis applications. The guide covers its fundamental properties, detailed synthesis protocols, safety considerations, and key applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is an orange-yellow to reddish-brown liquid known for its high reactivity, particularly with protic solvents.[1][2][3][4] It is miscible with several common organic solvents, including benzene, chloroform, carbon tetrachloride, and ether.[1][3][5] However, it hydrolyzes readily and violently in the presence of water, releasing hazardous fumes of sulfur dioxide (SO₂) and hydrogen bromide (HBr).[6][7][8] The compound is also sensitive to moisture and light and may decompose slowly upon standing.[3][4][5]

Table 1: Quantitative Data for this compound

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | SOBr₂ | [2][3] |

| Molecular Weight | 207.87 g/mol | [2][3][9] |

| CAS Number | 507-16-4 | [2][3][9] |

| Appearance | Orange-yellow to dark brown/red liquid | [1][2][3] |

| Melting Point | -52 °C | [1][2][3][9] |

| Boiling Point | 48 °C at 20 mmHg 138 °C at 773 mmHg | [1][3][9][10] |

| Density | 2.683 g/mL at 25 °C 2.688 g/mL at 20 °C | [3][9][10] |

| Refractive Index | n20/D 1.675 | [5][9][10] |

| Vapor Pressure | 10 mmHg at 31 °C |[9][10] |

Synthesis and Preparation

The synthesis of this compound is most commonly achieved through the reaction of thionyl chloride (SOCl₂) with hydrogen bromide (HBr).[3][6][7][11] An alternative, though less common, method involves the reaction of sulfur dioxide (SO₂) and bromine (Br₂) in the presence of a catalyst like phosphorus trichloride (PCl₃).[4][12]

The primary synthesis reaction is as follows:

SOCl₂ + 2 HBr → SOBr₂ + 2 HCl [6][7]

This reaction leverages the halogen exchange between the two reagents. Thionyl chlorobromide is believed to be a key intermediate in this process, though it has not been isolated.[6]

Experimental Protocol: Synthesis from Thionyl Chloride and Hydrogen Bromide

This protocol is based on established methods for the preparation of this compound.[1][3][13] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment:

-

Thionyl chloride (SOCl₂)

-

Anhydrous hydrogen bromide (HBr) gas or a solution in a suitable solvent

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-salt bath or cryocooler

-

Distillation apparatus for vacuum distillation

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the gas inlet tube, condenser, and a stopper. Ensure all glassware is thoroughly dried to prevent hydrolysis. The entire system should be protected from atmospheric moisture.

-

Initial Charging: Place freshly distilled thionyl chloride (SOCl₂) into the reaction flask.

-

Cooling: Cool the reaction flask to 0 °C using an ice-salt bath. Some procedures recommend temperatures below -20 °C to manage the reaction's exothermic nature and the stability of the product.[13]

-

Addition of HBr: Slowly bubble anhydrous hydrogen bromide gas through the cooled and stirred thionyl chloride. Alternatively, add a solution of HBr dropwise. A significant excess of HBr may be used.[13]

-

Reaction: Continue the reaction at 0 °C (or the selected low temperature) for several hours. Some protocols specify a reaction time of 12 hours to ensure completion.[1] The reaction mixture will typically change color.

-

Purification: Upon completion, the excess HBr and the byproduct hydrogen chloride (HCl) gas are removed. The resulting crude this compound is then purified by fractional distillation under vacuum.[1][4] The product is collected at approximately 48 °C / 20 mmHg.[9][10]

-

Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at low temperatures (2-8 °C) to minimize decomposition.[2][7][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

This compound is a corrosive and toxic compound that requires careful handling.[7]

-

Reactivity: It reacts violently with water, releasing toxic and corrosive gases (SO₂ and HBr).[7][8] Contact with moisture must be strictly avoided.

-

Exposure: Exposure can cause severe irritation and burns to the skin, eyes, and respiratory system.[7][8] Inhalation or skin contact can be harmful.[14][15]

-

Handling: All manipulations should be performed in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][14][16] A respirator may be necessary depending on the scale and ventilation.[7][8]

-

Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place it in a suitable container for disposal. Do not use water to clean up spills.[8]

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily used for converting alcohols and carboxylic acids into their corresponding alkyl and acyl bromides.[6][9]

-

Bromination of Alcohols: It converts alcohols to alkyl bromides, often proceeding through an SN2 mechanism which results in an inversion of stereochemistry.[7]

-

Bromination of Carbonyls: It can be used for the bromination of certain α,β-unsaturated carbonyl compounds.[6]

-

Specialty Synthesis: It is employed in the synthesis of various specialized molecules, including pharmaceuticals and agrochemicals.[2] For instance, it has been used to prepare β-amino bromides from β-amino alcohols and in the synthesis of heterocyclic compounds.[9]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 507-16-4 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Buy this compound | 507-16-4 [smolecule.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 二溴亚砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 507-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Cas 507-16-4,this compound | lookchem [lookchem.com]

- 12. This compound CAS#: 507-16-4 [amp.chemicalbook.com]

- 13. US2979383A - Preparation of inorganic sulfur bromides - Google Patents [patents.google.com]

- 14. georganics.sk [georganics.sk]

- 15. capotchem.cn [capotchem.cn]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Thionyl Bromide (SOBr₂): A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All operations involving thionyl bromide should be conducted by trained personnel in appropriately equipped facilities, adhering to all applicable safety regulations.

Introduction

This compound (SOBr₂) is a reactive inorganic compound used in organic synthesis, primarily for the conversion of alcohols to alkyl bromides and the bromination of certain carbonyl compounds.[1][2] While a valuable reagent, its high reactivity and hazardous nature necessitate stringent safety precautions and handling protocols. This guide provides an in-depth overview of the essential safety information, handling procedures, and key applications of this compound for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple acute and chronic risks.[3][4] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements: [3]

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

EUH014: Reacts violently with water.[4]

Signal Word: Danger[4]

Hazard Pictograms:

-

Corrosion

-

Acute Toxicity (Harmful)

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental setups.

| Property | Value |

| Molecular Formula | SOBr₂ |

| Molecular Weight | 207.87 g/mol |

| Appearance | Orange-yellow liquid |

| Odor | Acrid, irritating |

| Melting Point | -49.5 °C |

| Boiling Point | Decomposes at atmospheric pressure |

| Solubility | Reacts violently with water |

Toxicological Data

While comprehensive toxicological studies on this compound are limited, the available data indicates that it is harmful through dermal contact and inhalation.[5] It is also classified as a corrosive material that can cause severe skin burns and eye damage.[3]

| Metric | Value | Species | Route |

| LD50 (Oral) | Data not available | - | - |

| LD50 (Dermal) | Category 4 (Harmful) | - | - |

| LC50 (Inhalation) | Category 4 (Harmful) | - | - |

Note: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and injury.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or rubber), a flame-retardant lab coat, and chemical-resistant apron. |

| Respiratory Protection | A NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors. |

Handling and Storage Procedures

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

Storage:

-

Store in a cool, dry, well-ventilated area, away from incompatible materials.

-

Keep containers tightly sealed.

-

Protect from moisture.

-

Store separately from water, acids, bases, and oxidizing agents.

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Do not use water.

-

Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

This compound is a key reagent in several important organic transformations. The following are generalized protocols for its primary applications. Note: These are illustrative examples and may require optimization for specific substrates.

Conversion of Alcohols to Alkyl Bromides

This reaction proceeds via an SN2 mechanism, typically resulting in an inversion of stereochemistry.[6][7]

General Procedure:

-

To a solution of the alcohol in an inert solvent (e.g., anhydrous diethyl ether or dichloromethane) under an inert atmosphere, add this compound dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl bromide.

-

Purify the product by distillation or column chromatography.

Bromination of α,β-Unsaturated Carbonyl Compounds

This compound can be used for the bromination of α,β-unsaturated ketones and aldehydes.[8]

General Procedure:

-

Dissolve the α,β-unsaturated carbonyl compound in a suitable inert solvent (e.g., carbon tetrachloride or chloroform).

-

Add this compound dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in clearly labeled, sealed, and compatible containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of waste through a licensed hazardous waste disposal company.

-

Empty containers should be triple-rinsed with a suitable inert solvent, and the rinsate collected as hazardous waste.

Logical Relationships in Safe Handling

The safe handling of this compound involves a series of interconnected principles and actions.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Buy this compound | 507-16-4 [smolecule.com]

- 4. georganics.sk [georganics.sk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Decomposition Products and Hazards of Thionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Thionyl bromide (SOBr₂) is a reactive inorganic compound utilized as a brominating agent in various chemical syntheses. Its utility is counterbalanced by its inherent instability and significant hazards associated with its handling and decomposition. This technical guide provides a comprehensive overview of the decomposition pathways of this compound, the resulting products, and the associated hazards, with a focus on providing actionable information for laboratory and industrial settings.

Decomposition Pathways and Products

This compound is susceptible to decomposition via two primary pathways: thermal decomposition and hydrolysis. Both routes produce hazardous substances that require careful management.

1.1. Thermal Decomposition

This compound is thermally less stable than its chloride counterpart. Upon prolonged standing at room temperature or upon heating, it undergoes decomposition. At its atmospheric boiling point of 136°C, approximately one-third of the compound decomposes[1]. The primary products of thermal decomposition are sulfur dioxide (SO₂), elemental bromine (Br₂), and disulfur dibromide (S₂Br₂)[1]. At elevated temperatures, decomposition to bromine and sulfur monoxide (SO) has also been noted[1].

The overall thermal decomposition reaction can be represented as:

2 SOBr₂ → 2 SO₂ + 2 Br₂ + S₂Br₂

1.2. Hydrolysis

This compound reacts violently with water in a rapid hydrolysis reaction. This process is highly exothermic and results in the liberation of toxic and corrosive gases. The products of hydrolysis are sulfur dioxide (SO₂) and hydrogen bromide (HBr)[1].

The hydrolysis reaction is as follows:

SOBr₂ + H₂O → SO₂ + 2 HBr

This reaction is of particular concern due to the immediate release of hazardous fumes upon contact with moisture, including atmospheric humidity.

Data Presentation of Decomposition Products

The following table summarizes the key decomposition products of this compound and their physical properties.

| Decomposition Pathway | Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |

| Thermal Decomposition | Sulfur Dioxide | SO₂ | 64.07 | -10 | Toxic, Respiratory Irritant |

| Bromine | Br₂ | 159.81 | 58.8 | Toxic, Corrosive, Oxidizer | |

| Disulfur Dibromide | S₂Br₂ | 223.94 | 205 | Corrosive, Lachrymator | |

| Hydrolysis | Sulfur Dioxide | SO₂ | 64.07 | -10 | Toxic, Respiratory Irritant |

| Hydrogen Bromide | HBr | 80.91 | -66.8 | Toxic, Corrosive, Respiratory Irritant |

Hazards Associated with this compound and its Decomposition Products

The hazards associated with this compound are multifaceted, encompassing its reactivity, corrosivity, and the toxicity of both the parent compound and its decomposition products.

3.1. Health Hazards

This compound is a highly corrosive substance that can cause severe burns to the skin, eyes, and mucous membranes. It is classified as harmful if swallowed, inhaled, or absorbed through the skin. As a lachrymator, it causes irritation and tearing of the eyes. Inhalation can lead to chemical burns of the respiratory tract and may result in pulmonary edema, a potentially life-threatening condition.

3.2. Reactivity Hazards

The most significant reactivity hazard of this compound is its violent reaction with water, which liberates toxic and corrosive gases. This reactivity extends to other protic solvents. It is also known to react vigorously with acetone, producing a lachrymatory substance.

3.3. Fire Hazards

This compound itself is non-combustible. However, in the event of a fire, the heat can cause it to decompose, releasing toxic and corrosive fumes. Therefore, while it does not contribute to the fire, its presence can significantly increase the hazard.

Summary of Hazards:

| Hazard Type | Description |

| Acute Toxicity | Harmful by inhalation, in contact with skin, and if swallowed. |

| Corrosivity | Causes severe burns to skin, eyes, and respiratory tract. |

| Reactivity | Reacts violently with water, liberating toxic gases. |

| Lachrymator | Causes irritation and excessive tearing. |

| Chronic Effects | No specific data available, but repeated exposure to corrosive and toxic substances is expected to cause long-term health effects. |

Experimental Protocols

4.1. Hypothetical Experimental Protocol for Gas-Phase Hydrolysis Analysis

This hypothetical protocol is based on the experimental setup used for studying the gas-phase hydrolysis of thionyl chloride.

Objective: To identify and quantify the products of this compound hydrolysis in the gas phase.

Apparatus:

-

A temperature-controlled reaction chamber (e.g., a glass flask or a Teflon-coated chamber).

-

Fourier-Transform Infrared (FTIR) spectrometer with a gas cell.

-

A system for introducing controlled amounts of this compound vapor and water vapor into the reaction chamber.

-

A vacuum line for evacuating the chamber.

-

Pressure and temperature sensors.

Procedure:

-

The reaction chamber is evacuated to remove air and any residual moisture.

-

A known partial pressure of water vapor is introduced into the chamber.

-

A known partial pressure of this compound vapor is introduced into the chamber.

-

The reaction is monitored over time by acquiring FTIR spectra of the gas mixture at regular intervals.

-

The concentrations of the reactants (this compound and water) and products (sulfur dioxide and hydrogen bromide) are determined by analyzing the characteristic absorption bands in the FTIR spectra.

-

The stoichiometry of the reaction can be determined by comparing the rates of disappearance of reactants and the rates of appearance of products.

4.2. Hypothetical Experimental Protocol for Thermal Decomposition Analysis

Objective: To identify the products of the thermal decomposition of liquid this compound.

Apparatus:

-

A reaction vessel equipped with a reflux condenser and a gas outlet.

-

A heating mantle with a temperature controller.

-

A gas-trapping system (e.g., a series of bubblers containing appropriate reagents to capture and identify gaseous products).

-

Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile products.

-

Raman or Infrared Spectroscopy for in-situ monitoring of the liquid phase.

Procedure:

-

A sample of this compound is placed in the reaction vessel.

-

The system is flushed with an inert gas (e.g., nitrogen or argon).

-

The this compound is heated to a specific temperature and maintained for a set period.

-

Gaseous products are passed through the trapping system. The contents of the traps are then analyzed to identify the gaseous products (e.g., SO₂).

-

The liquid residue in the reaction vessel is cooled and analyzed by GC-MS and/or spectroscopy to identify the non-volatile decomposition products (e.g., Br₂ and S₂Br₂).

-

The experiment can be repeated at different temperatures and durations to study the effect of these parameters on the product distribution.

Visualizations

Decomposition Pathways of this compound

Caption: Decomposition pathways of this compound.

Experimental Workflow for Gas-Phase Hydrolysis Study

References

Spectroscopic Profile of Thionyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl bromide (SOBr₂), a reactive inorganic compound, serves as a valuable reagent in organic synthesis, particularly for the conversion of alcohols to alkyl bromides and carboxylic acids to acyl bromides. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to its reactivity and inherent instability, obtaining high-resolution NMR data in solution can be challenging.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound have been characterized by both infrared and Raman spectroscopy. The fundamental vibrational frequencies are presented in Table 1. These frequencies correspond to the stretching and bending modes of the S-O and S-Br bonds within the molecule.

Table 1: Fundamental Vibrational Frequencies of this compound [1][2]

| Symmetry Species | Approximate Type of Mode | Wavenumber (cm⁻¹) |

| a' | SO stretch | 1240 |

| a' | SBr₂ stretch (symmetric) | 420 |

| a' | SBr₂ bend | 170 |

| a' | SBr₂ stretch (asymmetric) | 490 |

| a" | Out-of-plane bend | 340 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, detailed ¹H and ¹³C NMR data for pure this compound are not available in the literature, as the compound lacks hydrogen and carbon atoms. However, ¹⁷O NMR spectroscopy is a relevant technique for probing the electronic environment of the oxygen atom. While a specific ¹⁷O NMR spectrum for this compound is not readily found, data for the analogous compound, thionyl chloride (SOCl₂), shows a chemical shift in the range of +150 to +350 ppm.[3][4][5][6][7] It is anticipated that the ¹⁷O chemical shift of this compound would be in a similar region, potentially shifted slightly due to the difference in electronegativity between chlorine and bromine.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of isotopic peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M⁺) would appear as a triplet, with the most intense peak corresponding to the [SO⁷⁹Br⁸¹Br]⁺ ion. The expected fragmentation pattern would involve the loss of bromine atoms and the sulfur monoxide (SO) group.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Ion Fragment | Comments |

| 206, 208, 210 | [SOBr₂]⁺ | Molecular ion triplet, reflecting the isotopic distribution of two bromine atoms. |

| 127, 129 | [SOBr]⁺ | Loss of a bromine radical. |

| 79, 81 | [Br]⁺ | Bromine cation. |

| 48 | [SO]⁺ | Sulfur monoxide cation. |

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox). A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8] The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid this compound.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a quartz cuvette.[9][10] The container is then sealed to prevent exposure to atmospheric moisture.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition:

-

The sample is placed in the spectrometer's sample holder.

-

The laser is focused on the liquid sample.

-

Instrumental parameters such as laser power, exposure time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample degradation.[11]

-

The Raman spectrum is collected, and the positions and relative intensities of the scattered light are recorded.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Sample Introduction: this compound, being a volatile liquid, can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet if separation from other components is required. The sample must be handled under anhydrous conditions.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for the analysis of small, volatile molecules.[12][13][14]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum. The characteristic isotopic pattern of bromine should be carefully analyzed to confirm the identity of bromine-containing fragments.[15][16][17]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 4. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]

- 5. lmaleidykla.lt [lmaleidykla.lt]

- 6. researchgate.net [researchgate.net]

- 7. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jasco-global.com [jasco-global.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. rroij.com [rroij.com]

- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Properties of Thionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl bromide (SOBr₂), an inorganic compound with a pungent odor, serves as a valuable but less common brominating agent compared to its chloride counterpart. Its utility in organic synthesis, particularly in the conversion of alcohols to alkyl bromides, is well-documented. However, its inherent thermal instability necessitates a thorough understanding of its thermodynamic properties for safe handling, process optimization, and predictive modeling in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental methodologies for their determination, and a summary of its decomposition and reactivity characteristics.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for predicting its behavior under various conditions. Key parameters include the standard enthalpy of formation, standard molar entropy, heat capacity, and Gibbs free energy of formation.

Enthalpy, Entropy, and Gibbs Free Energy

The standard enthalpy of formation (ΔHf°) of liquid this compound at 298.15 K has been determined to be -40.2 ± 0.3 kcal/mol through reaction calorimetry.[1] The standard molar entropy (S°) for gaseous this compound at 298.15 K is 79.54 ± 0.15 cal/mol·K.[1]

The Gibbs free energy of formation (ΔGf°) can be calculated using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

To calculate the standard Gibbs free energy of formation of gaseous this compound, the standard entropy of formation (ΔSf°) is required. This is determined from the standard molar entropies of the constituent elements in their standard states (S°(S, rhombic) = 7.62 cal/mol·K, S°(O₂, g) = 49.00 cal/mol·K, S°(Br₂, l) = 36.4 cal/mol·K) and the standard molar entropy of gaseous this compound. The calculated standard Gibbs free energy of formation for gaseous this compound at 298.15 K is approximately -36.7 kcal/mol, indicating that the formation of this compound from its elements is a spontaneous process under standard conditions.

Table 1: Key Thermodynamic Properties of this compound at 298.15 K

| Property | Value | State |

| Standard Enthalpy of Formation (ΔHf°) | -40.2 ± 0.3 kcal/mol (-168.2 ± 1.3 kJ/mol) | Liquid |

| Standard Molar Entropy (S°) | 79.54 ± 0.15 cal/mol·K (332.8 ± 0.6 J/mol·K) | Gas |

| Calculated Standard Gibbs Free Energy of Formation (ΔGf°) | ~ -36.7 kcal/mol (~ -153.6 kJ/mol) | Gas |

Heat Capacity

The molar heat capacity (Cp) of gaseous this compound varies with temperature. The available data from statistical thermodynamic calculations are presented in Table 2.

Table 2: Molar Heat Capacity (Cp) of Gaseous this compound at Different Temperatures

| Temperature (K) | Molar Heat Capacity (cal/mol·K) |

| 273.15 | 15.22 |

| 298.15 | 15.54 |

| 300 | 15.56 |

| 400 | 16.59 |

| 500 | 17.22 |

| 600 | 17.62 |

| 700 | 17.89 |

| 800 | 18.09 |

| 900 | 18.24 |

| 1000 | 18.36 |

Phase Transitions

This compound exists as a liquid at room temperature and undergoes phase transitions to solid and gaseous states at specific temperatures.

Table 3: Physical and Phase Transition Properties of this compound

| Property | Value |

| Melting Point | -52 °C[2] |

| Boiling Point | 48 °C at 20 mmHg[2] |

| Vapor Pressure | 10 mmHg at 31 °C[2] |

| Enthalpy of Vaporization (ΔHvap) | 10.4 kcal/mol (43.5 kJ/mol) |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of liquid this compound was determined by measuring the heat of hydrolysis in a conventional reaction calorimeter.[1]

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base.

-

Sample Preparation: A known mass of freshly distilled, pure this compound is sealed in a thin-walled glass ampoule.

-

Reaction Initiation: The ampoule is placed in the calorimeter containing a large excess of water. Once thermal equilibrium is reached, the ampoule is broken to initiate the hydrolysis reaction: SOBr₂(l) + 2H₂O(l) → SO₂(aq) + 2HBr(aq)

-

Temperature Measurement: The change in temperature of the calorimeter and its contents is precisely measured over time.

-

Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used in a thermochemical cycle with the known standard enthalpies of formation of the products (aqueous sulfur dioxide and aqueous hydrobromic acid) to determine the standard enthalpy of formation of liquid this compound.

Decomposition and Reactivity

This compound is known for its thermal instability, decomposing upon standing and more rapidly upon heating.

Thermal Decomposition

This compound decomposes into sulfur dioxide, bromine, and disulfur dibromide.[3] This decomposition is a key consideration in its storage and handling.

Reactivity

This compound reacts vigorously with water in a hydrolysis reaction. It is also a versatile brominating agent for various organic functional groups.

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound, providing essential data for its application in research and development. The standard enthalpy of formation, standard molar entropy, and heat capacity have been presented, along with phase transition data. A detailed protocol for the experimental determination of the enthalpy of formation via reaction calorimetry has been outlined. Furthermore, the decomposition and reactivity of this compound have been discussed. A comprehensive understanding of these properties is paramount for the safe and effective use of this important, albeit reactive, chemical reagent. Further research to experimentally determine the enthalpy of fusion and to quantify the thermodynamics of its decomposition would provide a more complete picture of this compound's behavior.

References

A Technical Guide to the Discovery and Synthesis of Thionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl bromide (SOBr₂), a structural analog of the widely used thionyl chloride, serves as a valuable reagent in organic synthesis, primarily for the conversion of alcohols to alkyl bromides and carboxylic acids to acyl bromides. Its discovery in the late 19th century marked an important advancement in the availability of brominating agents. This technical guide provides an in-depth exploration of the historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of its synthetic evolution.

Discovery and Historical Context

The first synthesis of this compound is credited to the French chemist A. Besson in 1896. His pioneering work involved the reaction of thionyl chloride with hydrogen bromide. Over four decades later, in 1939, H. Hibbert and J. C. Pullman revisited this method, optimizing the procedure to improve its practicality and yield. These early methods laid the foundation for the contemporary synthesis of this important reagent.

Core Synthesis Methodologies

The primary methods for synthesizing this compound involve the reaction of thionyl chloride with a source of bromide ions or the reaction of sulfur dioxide with bromine.

Synthesis from Thionyl Chloride and Hydrogen Bromide

This remains the most common and direct route to this compound. The reaction proceeds by the substitution of the chloro ligands on the thionyl chloride with bromo ligands from hydrogen bromide.

Reaction:

SOCl₂ + 2 HBr → SOBr₂ + 2 HCl

Experimental Protocols:

Early Optimized Protocol (Inspired by Hibbert & Pullman, 1939):

A stream of dry hydrogen bromide gas is passed through cooled, pure thionyl chloride. The reaction is exothermic and requires careful temperature control to prevent the decomposition of the thermally sensitive this compound. The hydrogen chloride gas evolved is vented through a suitable trapping solution. The reaction progress can be monitored by the cessation of HCl evolution. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

A later patented method describes a variation of this process in an aqueous medium.[1]

-

Procedure: Thionyl chloride is reacted with an excess of a concentrated aqueous solution of hydrobromic acid (e.g., 48% HBr) at a temperature below 10°C.[1] The use of a water-immiscible diluent, such as petroleum ether, can help to minimize hydrolysis of the product.[1] The this compound, being denser and immiscible with the aqueous phase, can be separated and subsequently purified.

Synthesis from Sulfur Dioxide and Bromine

An alternative historical method involves the reaction of sulfur dioxide and bromine in the presence of a catalyst, such as phosphorus trichloride.

Reaction:

SO₂ + Br₂ + PCl₃ → SOBr₂ + POCl₃

Experimental Protocol:

-

Procedure: To a cooled mixture of phosphorus trichloride and bromine, sulfur dioxide is added. The reaction mixture is then subjected to fractional distillation to isolate the this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis methods.

| Synthesis Method | Reactants | Stoichiometry (Molar Ratio) | Reaction Temperature | Reported Yield | Reference |

| From SOCl₂ and HBr | Thionyl Chloride, Hydrogen Bromide | 1 : >2 | < 10°C (in aqueous medium) | Not specified | U.S. Patent 2,979,383[1] |

| From SO₂ and Br₂ | Sulfur Dioxide, Bromine, Phosphorus Trichloride | 1 : 1 : 0.8 (approx.) | Cooled | ~87% | ChemicalBook |

Purification of this compound

Due to its thermal instability, purification of this compound is typically achieved by vacuum distillation . The boiling point of this compound is 48°C at 20 mmHg. Care must be taken to exclude moisture during the distillation process, as this compound readily hydrolyzes.

Historical Development of this compound Synthesis

The following diagram illustrates the key milestones in the development of this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for Alcohol Bromination using Thionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Thionyl bromide (SOBr₂) serves as an effective reagent for this purpose, offering a valuable alternative to other brominating agents. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the bromination of alcohols using this compound.

Introduction